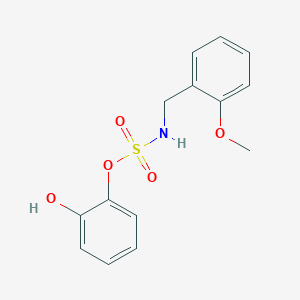

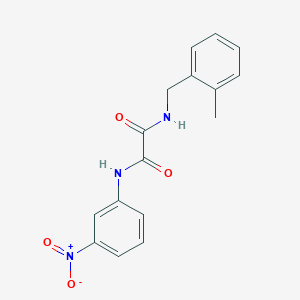

![molecular formula C21H27ClN4S B2381183 1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea CAS No. 868228-45-9](/img/structure/B2381183.png)

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Chlorophenyl)piperazine” is a 5-HT-1 serotonin receptor agonist and is used as a pharmaceutical intermediate . Another related compound is "Cetirizine Related Compound G (2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethanol dihydrochloride)" .

Synthesis Analysis

The synthesis of a related compound, “1-Amino-4-methylpiperazine”, has been reported. It was obtained for the first time by the cyclization of N-di(2-chloroethyl)methylamine with aqueous hydrazine .Molecular Structure Analysis

The molecular formula of “1-(4-Chlorophenyl)piperazine” is C10H13ClN2 . Another related compound, “Cetirizine Related Compound G”, has a molecular formula of C19H23ClN2O.2HCl .Physical And Chemical Properties Analysis

“1-(4-Chlorophenyl)piperazine” is a solid with a melting point of 76°C to 80°C and a boiling point of 113°C. It is soluble in water .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

- 1,5-Diphenylpyrrole Derivatives as Antimycobacterial Agents : New derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study found that these derivatives displayed significant antimycobacterial activity, with some showing better performance than streptomycin and isoniazid (Biava et al., 2008).

Antipsychotic Drug Analogues

- Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : A series of 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines were synthesized and identified as analogues of loxapine, a potent antipsychotic drug. One of these compounds, 2-methyl-4-(4-methylpiperazin-l-yl)thieno[2,3-b][1,5]benzoxazepine, demonstrated significant antipsychotic activity (Kohara et al., 2002).

Corrosion Inhibitors

- Corrosion Inhibitive Effect of Novel Eco-Friendly Corrosion Inhibitors : Mannich bases including 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea were synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds acted as mixed type inhibitors and showed high inhibition efficiency, particularly at higher concentrations (Lavanya et al., 2020).

Antibacterial Agents

- Synthesis and Antibacterial Activity of Arylpiperazinyl Oxazolidinones : A series of 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives were synthesized, including those with thiourea as a substituent. These compounds were evaluated as antibacterial agents, showing potential against resistant Gram-positive strains like MRSA and VRE (Jang et al., 2004).

Anticancer Activity

- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel Compounds : Novel derivatives of 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds, including those with 4-methylpiperazine substituents, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some of these compounds displayed significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4S/c1-16(23-21(27)24-19-10-8-18(22)9-11-19)20(17-6-4-3-5-7-17)26-14-12-25(2)13-15-26/h3-11,16,20H,12-15H2,1-2H3,(H2,23,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMHUPMHVSUKQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2381110.png)

![2-fluoro-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2381112.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)

![1-(4-Fluorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2381116.png)

![(2-Ethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2381118.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2381120.png)